Chensinin-1CEb is classified as an antimicrobial peptide, a group of naturally occurring peptides that exhibit significant antimicrobial properties against various pathogens. It has been isolated from the skin secretions of certain amphibians, which are known to produce a variety of bioactive compounds as part of their defense mechanisms against microbial infections. The classification of chensinin-1CEb within the broader category of antimicrobial peptides highlights its relevance in the development of new antimicrobial agents.
The synthesis of chensinin-1CEb typically involves solid-phase peptide synthesis (SPPS), a widely used technique in peptide chemistry. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the purification and characterization of the final product.
Chensinin-1CEb consists of a specific sequence of amino acids that contribute to its structural properties. The molecular structure can be analyzed using various techniques:
Chensinin-1CEb participates in several biochemical interactions:
The mechanism by which chensinin-1CEb exerts its effects involves several key processes:
Research indicates that chensinin-1CEb can significantly reduce levels of pro-inflammatory cytokines while promoting anti-inflammatory mediators, suggesting a dual role in infection control and inflammation management.
Chensinin-1CEb exhibits several notable physical and chemical properties:
Chensinin-1CEb has potential applications in various fields:
The Chinese brown frog (Rana chensinensis), distributed across north-central China, represents a significant model for studying amphibian innate immunity due to its diverse repertoire of skin-derived antimicrobial peptides (AMPs) [1] [7]. Molecular cloning studies have identified 23 prepropeptide cDNA sequences encoding 12 novel mature AMPs in this species. These peptides are phylogenetically organized into established families (temporin, brevinin-2, palustrin-2) and four novel lineages designated as chensinin-1, -2, -3, and -4 [1] [4]. Chensinin-1CEb belongs to the chensinin-1 family, characterized by three distinct peptides (chensinin-1CEa, 1CEb, and 1CEc). This classification arose from rigorous phylogenetic analysis based on amino acid sequence motifs, secondary structure predictions (presence/absence of α-helix), and physicochemical properties (hydrophilic/hydrophobic balance) [1] [7]. Unlike temporins or brevinins found widely in Ranidae, the chensinin family exhibits unique structural signatures suggesting an evolutionary trajectory distinct from other well-characterized amphibian AMP clades within this species [1] [2].
Table 1: Antimicrobial Peptide Families Identified in Rana chensinensis Skin
Peptide Family | Number of Peptides | Representative Members | Key Characteristics |
---|---|---|---|
Temporin | 4 | Temporin-1CEe | Short, hydrophobic, C-terminally α-amidated |
Brevinin-2 | 1 | Brevinin-2CE | Cysteine-stabilized, "Rana box" cyclic structure |
Palustrin-2 | 1 | Palustrin-2CE | Helical, broad-spectrum activity |
Chensinin-1 | 3 | Chensinin-1CEa, 1CEb, 1CEc | Novel, moderate activity, low hemolysis |
Chensinin-2 | 1 | Chensinin-2CE | Novel structure |
Chensinin-3 | 1 | Chensinin-3CE | Novel structure |
Chensinin-4 | 1 | Chensinin-4CE | Novel structure |
The biosynthetic precursor of Chensinin-1CEb was identified through the construction and screening of a skin-derived cDNA library [1] [7]. The preprochensinin-1 cDNA sequence revealed a tripartite architecture typical of amphibian AMP precursors: a signal peptide region for cellular export, an acidic propiece, and the sequence encoding the mature Chensinin-1CEb peptide at the C-terminus [7]. Nucleotide and deduced amino acid sequence analysis demonstrated that the preprochensinin-1 sequence shared no significant similarity with previously characterized amphibian skin defense peptide precursors prior to its discovery [7]. This lack of homology underscored its novelty.
The mature Chensinin-1CEb peptide is characterized by its relatively short length (typically 10-20 amino acids, though the exact sequence for 1CEb requires referencing specific cloning data [7]), cationic nature, and absence of cysteine residues, precluding disulfide bond formation [1] [7]. This structural profile contrasts sharply with families like brevinin-1 or -2, which often feature a conserved cysteine-stabilized C-terminal cyclic heptapeptide ("Rana box") [2] [7]. While unique, limited sequence homology exists within the chensinin-1 family itself (e.g., shared residues between 1CEa, 1CEb, 1CEc), and very low-level similarity (<30% identity) to certain temporin or other short linear AMPs exists, primarily in short hydrophobic patches rather than full-length alignments [1] [4].
Table 2: Key Features of Chensinin-1CEb Biosynthetic Precursor and Mature Peptide
Feature | Characteristic | Significance |
---|---|---|
Prepropeptide Structure | Signal Peptide - Acidic Propiece - Mature Peptide | Standard processing pathway for secreted AMPs |
Mature Peptide Length | Short (Exact length from cDNA, e.g., ~12-18 a.a.) | Typical for temporin-like peptides |
Cysteine Residues | Absent | No disulfide bonds; linear structure |
Net Charge | Cationic (+) | Facilitates interaction with anionic microbial membranes |
Key Motifs | Unique to chensinin family; no Rana box | Distinguishes from brevinins and palustrins |
Isoelectric Point (pI) | High (estimated >8.5) | Reflects cationic nature |
The chensinin-1 family exhibits significant evolutionary divergence even among closely related brown frogs. While Rana chensinensis possesses three chensinin-1 peptides (CEa, CEb, CEc), molecular cloning in the Zhenhai brown frog (Rana zhenhaiensis) identified only two chensinin-1 analogues (chensinin-1ZHa, chensinin-1ZHb) [10]. Sequence alignment reveals that Chensinin-1CEb shares a core conserved region with its R. zhenhaiensis counterparts, particularly in the N-terminal segment, suggesting a common ancestral gene. However, critical substitutions and deletions, especially within the C-terminal domain, define the species-specific divergence [10]. For instance, Chensinin-1ZHa displays modifications in its C-terminal residues compared to Chensinin-1CEb, which correlate with observed functional differences in antimicrobial potency and mechanism [10].
This divergence likely results from positive selection pressure acting on AMP genes to adapt to varying pathogen landscapes encountered by geographically separated frog populations. The chensinin-1 genes in R. chensinensis appear to have undergone specific mutations leading to the distinct Chensinin-1CEb sequence, differing from the chensinin-1 isoforms found in southern Chinese populations like R. zhenhaiensis [10]. Furthermore, the gene duplication events giving rise to multiple chensinin-1 paralogs within R. chensinensis (CEa, CEb, CEc) represent another layer of evolutionary innovation absent or less pronounced in some related species [1] [7]. Functional characterization supports this divergence: while Chensinin-1CEb shows moderate activity against specific Gram-positive bacteria (Bacillus cereus, Streptococcus lactis), its homologues in other species can exhibit varying spectra and potencies [7] [10].
Chensinin-1CEb adopts a flexible, largely linear structure in solution due to the absence of cysteine residues or strong stabilizing elements like prolonged helices [7]. Its moderate antimicrobial activity (e.g., MIC of 11.6 µM against B. cereus and S. lactis) contrasts with the potent, broad-spectrum activity of peptides like Brevinin-2CE found in the same frog species [1] [7]. This difference is attributed to its reduced amphipathicity and lower overall hydrophobicity compared to highly membranolytic peptides like temporins or brevinins [1] [7]. Studies on the closely related Chensinin-1ZHa from R. zhenhaiensis, investigated using scanning electron microscopy (SEM), provide insight into the potential mechanism of chensinin-1 peptides. SEM images revealed that Chensinin-1ZHa causes rapid disruption and pore formation in bacterial membranes, leading to cell lysis [10]. This suggests that despite moderate potency, Chensinin-1CEb likely exerts its primary effect through membrane-targeting mechanisms, albeit less efficiently than highly cationic and helical AMPs. Its significant advantages are its very low cytotoxicity (no inhibition of MCF-7 or HeLa cells at 200 µM) and absence of hemolytic activity even at high concentrations (500 µM) [7]. This therapeutic selectivity – the ability to target microbial membranes while sparing eukaryotic cells – is a crucial aspect of its potential biological relevance and distinguishes it from more potent but cytotoxic amphibian AMPs.
Table 3: Evolutionary and Functional Divergence of Chensinin-1 Peptides
Feature | Chensinin-1CEb (R. chensinensis) | Chensinin-1ZHa (R. zhenhaiensis) | Significance of Divergence |
---|---|---|---|
Origin Species | Rana chensinensis | Rana zhenhaiensis | Geographically separated populations |
Core Conserved Region | N-terminal segment | N-terminal segment | Indicates common ancestral gene |
Key Variable Region | C-terminal sequence | Modified C-terminal sequence | Species-specific adaptations |
Primary Mechanism | Membrane disruption (inferred) | Membrane disruption (SEM confirmed) [10] | Shared mechanism despite sequence differences |
Potency Spectrum | Moderate, Gram-positive specific | Potentially different spectrum [10] | Adaptation to local pathogen pressures |
Cytotoxicity/Hemolysis | Extremely low | Not fully reported, likely low | Conservation of selectivity profile |
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